

An In-depth Technical Guide to the Synthesis of 3-Nitro-L-phenylalanine

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Compound of Interest

Compound Name: 3-Nitro-L-phenylalanine

Cat. No.: B556584

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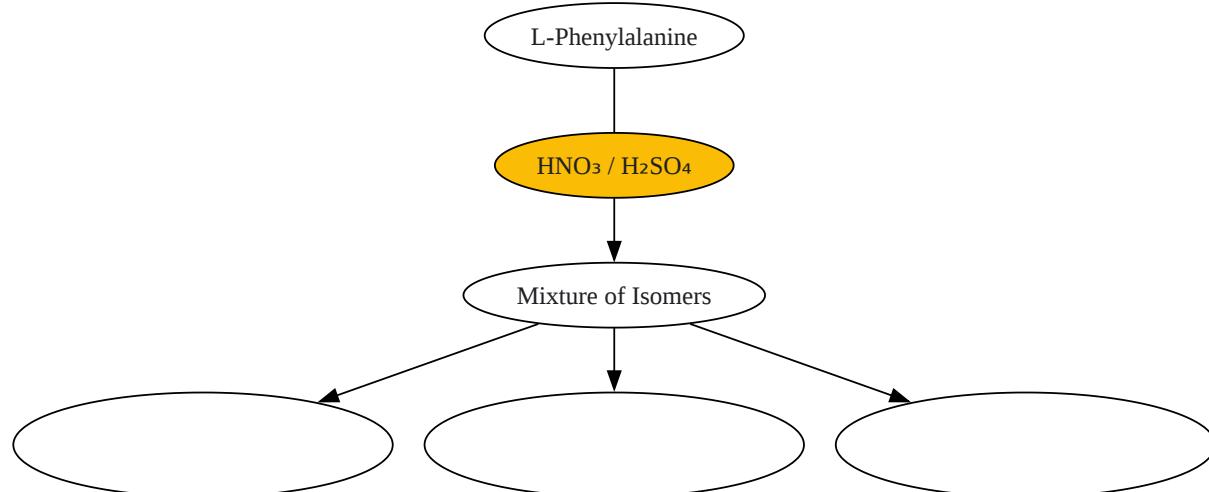
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for **3-Nitro-L-phenylalanine**, a valuable non-proteinogenic amino acid utilized in biochemical research and drug development. This document details both direct nitration methods and more regioselective multi-step syntheses, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding of the core synthetic strategies.

Direct Nitration of L-phenylalanine

The direct nitration of L-phenylalanine is a common method for the synthesis of nitrophenylalanine isomers. However, this approach primarily yields a mixture of 2-nitro and 4-nitro-L-phenylalanine due to the ortho-para directing nature of the benzyl group. The formation of **3-Nitro-L-phenylalanine** via this method is generally not favored and results in low yields, making it a less viable route for targeted synthesis of the meta-isomer.

The typical procedure involves the use of a mixed acid solution, most commonly a combination of concentrated nitric acid and sulfuric acid. The strong electrophilic nitronium ion (NO_2^+) generated *in situ* attacks the aromatic ring of L-phenylalanine.



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Direct nitration of L-phenylalanine yields a mixture of isomers.

Quantitative Data for Direct Nitration (Yielding Primarily 4-Nitro-L-phenylalanine)

While not ideal for **3-Nitro-L-phenylalanine**, the conditions for direct nitration are well-documented for the para-isomer and are presented here for comparative purposes.

Starting Material	Reagents	Temperature e (°C)	Reaction Time	Yield of 4- Nitro-L- phenylalanine (%)	Reference
L- Phenylalanine	Conc. H ₂ SO ₄ , Conc. HNO ₃	0	3 hours	65.2	
L- Phenylalanine	Conc. H ₂ SO ₄ , Conc. HNO ₃	50	5 minutes (tubular reactor)	80.9	
L- Phenylalanine	Conc. H ₂ SO ₄ , 90% HNO ₃	0	10-15 minutes	50-55	

Experimental Protocol for Direct Nitration of L- Phenylalanine (Exemplary for 4-Nitro Isomer)

This protocol is adapted from a procedure for the synthesis of p-nitrophenylalanine.

Materials:

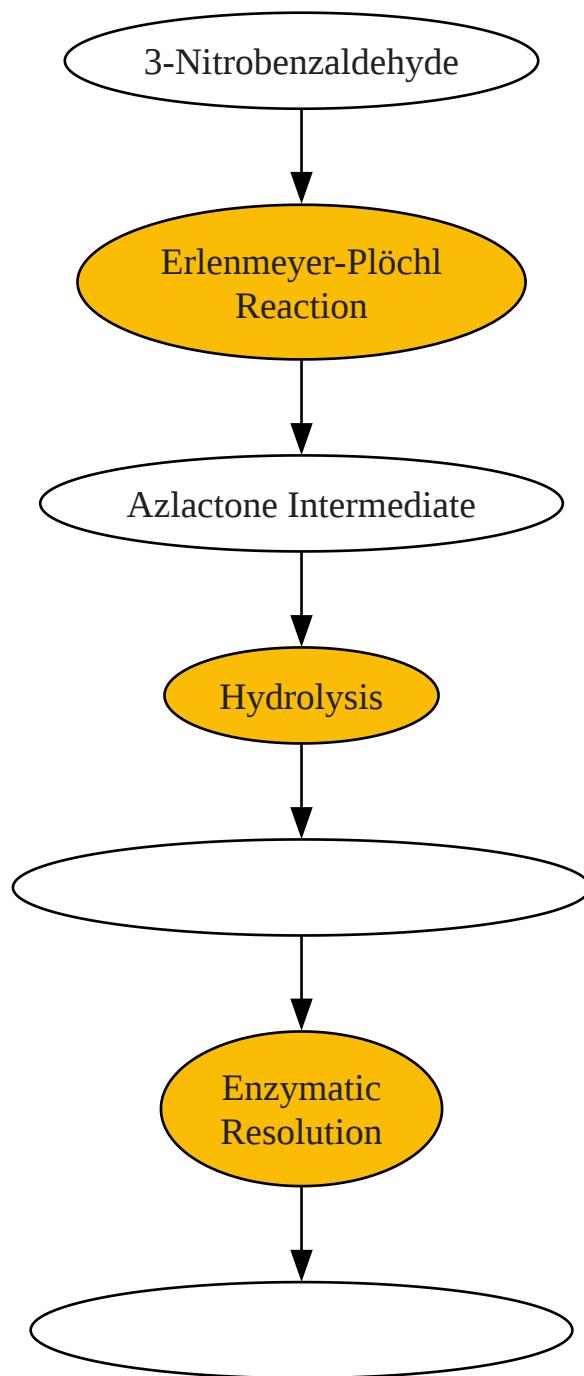
- L-Phenylalanine (10.0 g, 60.6 mmoles)
- Concentrated Sulfuric Acid (95-98%, 16 ml)
- Fuming Nitric Acid (90%, 3.0 ml)
- Ice
- Lead(II) Carbonate (PbCO₃)
- Hydrogen Sulfide (H₂S) gas
- 95% Ethanol

Procedure:

- Dissolve L-phenylalanine in concentrated H_2SO_4 at 0°C with stirring.
- Slowly add fuming HNO_3 dropwise, maintaining the temperature at approximately 0°C.
- After the addition is complete, continue stirring for 10-15 minutes.
- Pour the reaction mixture over approximately 200 ml of ice and dilute with water to a total volume of about 700 ml.
- Heat the solution to boiling and neutralize with $PbCO_3$.
- Filter the resulting precipitate.
- Treat the supernatant with H_2S gas to precipitate any remaining lead ions and filter again.
- Reduce the volume of the filtrate to one-third by evaporation.
- Filter the solid product that forms and wash it with 95% ethanol.
- Recrystallize the product from boiling water to yield p-nitrophenylalanine.

Multi-step Synthesis via 3-Nitrobenzaldehyde

To overcome the regioselectivity issue of direct nitration, a more targeted approach involves a multi-step synthesis starting from a precursor that already contains the nitro group in the desired meta position. A common and effective starting material is 3-nitrobenzaldehyde. This pathway typically involves the formation of an azlactone intermediate, followed by hydrolysis to yield the desired amino acid.



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A multi-step synthesis starting from 3-nitrobenzaldehyde.

Experimental Protocol for Multi-step Synthesis (General Pathway)

While a specific, detailed protocol with quantitative data for the complete synthesis of **3-Nitro-L-phenylalanine** from 3-nitrobenzaldehyde is not readily available in the searched literature, the following outlines the general steps of the well-established Erlenmeyer-Plö

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com